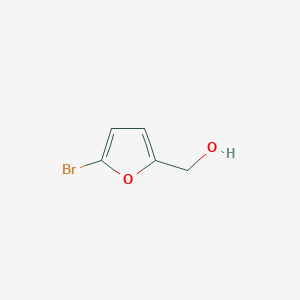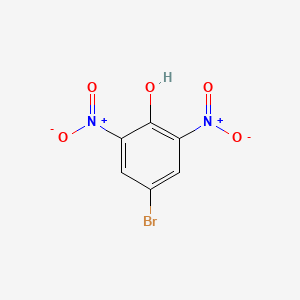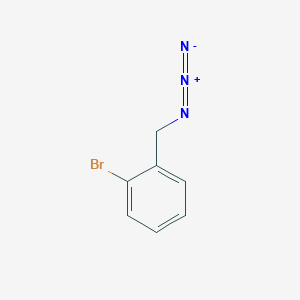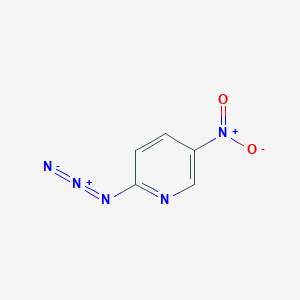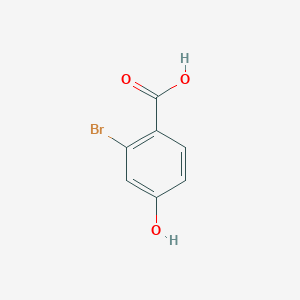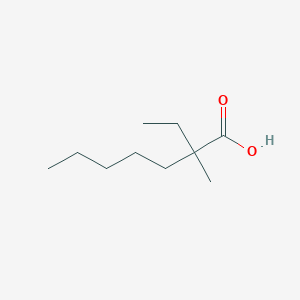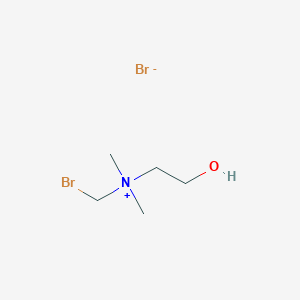
1-(3-Bromo-2-chlorophenyl)ethanone
Übersicht
Beschreibung
“1-(3-Bromo-2-chlorophenyl)ethanone” is a chemical compound with the molecular formula C8H6BrClO . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “1-(3-Bromo-2-chlorophenyl)ethanone” consists of a bromine atom and a chlorine atom attached to a phenyl ring, which is further attached to an ethanone group . The InChI code for this compound is 1S/C8H6BrClO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 .Physical And Chemical Properties Analysis
“1-(3-Bromo-2-chlorophenyl)ethanone” is a liquid at room temperature . It has a molecular weight of 233.49 g/mol .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
“1-(3-Bromo-2-chlorophenyl)ethanone” is often used in organic synthesis . It can serve as a building block in the synthesis of various organic compounds due to the presence of the bromine and chlorine atoms, which can undergo various substitution reactions.
Preparation of Symmetrical 1,4-Diketones
This compound can act as a substrate in the preparation of symmetrical 1,4-diketones in the presence of Zn-I2 . 1,4-Diketones are important in various fields of chemistry and materials science.
Enzymatic Synthesis
The bioreduction of “1-(3-Bromo-2-chlorophenyl)ethanone” offers an attractive method to access this important compound . Through screening the available carbonyl reductases, a carbonyl reductase from Novosphingobium aromaticivorans (CBR) could completely convert this compound.
Pharmacokinetics Research
The compound’s physicochemical properties such as GI absorption, BBB permeant, P-gp substrate, and CYP inhibitors can be studied for pharmacokinetics research . This can help in understanding how the compound is absorbed, distributed, metabolized, and excreted in the body.
Drug Design and Discovery
Due to its unique structure and properties, “1-(3-Bromo-2-chlorophenyl)ethanone” can be used in drug design and discovery . Its Lipinski, Ghose, Veber, Egan, Muegge, and Bioavailability Score can be useful in predicting its drug-likeness and lead-likeness.
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(3-bromo-2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQYDIUKOZQSOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701295879 | |
| Record name | 1-(3-Bromo-2-chlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-2-chlorophenyl)ethanone | |
CAS RN |
161957-62-6 | |
| Record name | 1-(3-Bromo-2-chlorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161957-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromo-2-chlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


